
Bergapten
Overview
Description
Bergapten (5-methoxypsoralen) is a naturally occurring linear furanocoumarin predominantly found in plants of the Apiaceae and Rutaceae families, such as Citrus species, parsley, and angelica. Structurally, it consists of a fused coumarin core with a furan ring and a methoxy group at the C5 position (Figure 1) . Biosynthetically, it derives from the shikimate pathway via prenylation of umbelliferone at the C6 position, followed by O-methylation .
This compound exhibits diverse pharmacological activities, including:
- Anticancer effects: Induction of autophagy in breast cancer cells via PTEN upregulation .
- Neuroprotection: Improvement of cognitive function in scopolamine-induced memory impairment models through acetylcholinesterase (AChE) inhibition and antioxidant activity .
- Anti-inflammatory action: Protection of erythrocyte membranes (IC50 = 4.23 μg/mL) and inhibition of protein denaturation, comparable to diclofenac .
- Antimicrobial properties: Moderate anti-Helicobacter pylori activity (59.85% inhibition at 7.81 μg/mL) .
- Phototherapy applications: Use in PUVA (psoralen + UVA) therapy for psoriasis and vitiligo due to its photosensitizing effects .
Pharmacokinetically, this compound demonstrates high oral bioavailability, blood-brain barrier penetration, and dose-dependent effects, though its phototoxicity remains a clinical concern .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bergapten can be synthesized from phloroglucinol through a series of chemical reactions. The synthetic route involves monomethylation, Hoesch reaction, acetylation, deacetoxylation, Pechmann condensation, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) dehydrogenation. This method yields this compound with a high efficiency .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as bergamot oil. The extraction process includes steam distillation followed by purification steps to isolate this compound from other components .
Chemical Reactions Analysis
Types of Reactions: Bergapten undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the furanocoumarin structure.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and catalysts are employed.
Major Products: The major products formed from these reactions include various this compound derivatives with altered chemical and biological properties .
Scientific Research Applications
Pharmacological Properties
Bergapten exhibits a wide range of pharmacological activities, including:
- Antioxidant Activity : this compound has demonstrated strong antioxidant properties, which help in reducing oxidative stress and protecting cells from damage caused by free radicals .
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for treating inflammatory diseases .
- Anticancer Potential : this compound has been studied for its ability to induce cell cycle arrest and apoptosis in cancer cells, particularly in non-small cell lung cancer and breast cancer models .
- Gastroprotective Effects : Research indicates that this compound can protect against gastric ulcers by modulating the expression of proteins involved in gastric secretion and inflammation .
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier positions it as a potential treatment for neurodegenerative diseases such as Alzheimer's and epilepsy .
Dermatological Uses
This compound is primarily utilized in dermatology for its photosensitizing properties. It is used in combination with ultraviolet light therapy for treating skin conditions such as psoriasis and vitiligo. Clinical trials have demonstrated significant improvement in skin lesions with minimal side effects compared to other treatments .
Cancer Therapy
Recent studies have explored the use of this compound as an adjunct therapy in cancer treatment. Its ability to induce apoptosis and inhibit tumor growth suggests potential use in combination with conventional chemotherapy agents .
Gastrointestinal Disorders
This compound's gastroprotective properties have led to investigations into its use for gastrointestinal diseases. Preclinical studies have shown that it can reduce ulcer formation and improve gastrointestinal motility, making it a candidate for treating conditions like peptic ulcers and gastritis .
Case Studies
Mechanism of Action
Bergapten exerts its effects through several mechanisms:
Photosensitization: this compound absorbs ultraviolet light, leading to the formation of reactive oxygen species (ROS) that can damage cellular components.
Inflammation Modulation: It inhibits the activation of the NLRP3 inflammasome, reducing the release of pro-inflammatory cytokines.
Autophagy Promotion: this compound promotes mitophagy, helping maintain mitochondrial homeostasis.
Comparison with Similar Compounds
Comparative Pharmacological Efficacy
Anticancer Activity
- Bergapten : Induces autophagy in breast cancer via PTEN-mediated pathways .
- Psoralen : Used in PUVA therapy for cutaneous T-cell lymphoma but lacks direct autophagy induction data .
- Xanthotoxin : Similar photochemotherapeutic applications but higher phototoxicity than this compound .
Anti-Inflammatory Effects
- This compound : IC50 = 4.23 μg/mL in erythrocyte membrane stabilization, outperforming diclofenac (IC50 = 9.44 μg/mL) . However, Cachrys plant extracts (e.g., CPb) show superior TNF-α and IL-6 inhibition compared to this compound alone .
- Citropten: Limited anti-inflammatory data; primarily studied for antimicrobial effects .
Antimicrobial Activity
- This compound : 59.85% inhibition of H. pylori at 7.81 μg/mL, weaker than xanthotoxin (100% inhibition) and citropten (100% inhibition) .
- Isomyristicin : Higher anthelmintic IC50 (150.5 μg/mL) against schistosomula vs. This compound (IC50 = 8.6–16.0 μg/mL) .
Neuroprotection
- This compound : Enhances memory consolidation in mice via AChE inhibition (hippocampus and prefrontal cortex) .
- Psoralen/Bergaptol: Limited evidence for neuroprotective roles compared to this compound .
Pharmacokinetic and Toxicity Profiles
This compound’s higher bioavailability and CNS penetration make it preferable for neuroprotective applications, whereas xanthotoxin’s potency is offset by toxicity risks .
Data Tables
Table 1 : Structural and Biosynthetic Comparison of this compound and Analogs
Table 2 : Pharmacological Activity Comparison
Table 3 : Pharmacokinetic and Toxicity Summary
Biological Activity
Bergapten, a furanocoumarin derived from plants such as Citrus bergamia (bergamot), has garnered considerable attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its antioxidant, anti-inflammatory, anticancer, and antimicrobial effects, supported by various studies and case analyses.
Overview of Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
- Antioxidant Activity : this compound has been shown to enhance the expression of oxidative stress markers such as glutathione (GSH) and catalase while reducing lipid peroxidation (LPO) levels .
- Anti-inflammatory Effects : Studies indicate that this compound reduces the expression of inflammatory mediators and improves cellular morphology in gastrointestinal models .
- Anticancer Properties : this compound induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and caspase activation .
- Antimicrobial Effects : It has demonstrated efficacy against various pathogens, making it a potential candidate for therapeutic applications in infectious diseases .
1. Antioxidant and Anti-inflammatory Mechanisms
This compound's antioxidant properties are linked to its ability to modulate oxidative stress markers. In a study involving gastrointestinal diseases, this compound significantly increased antioxidant enzyme levels while decreasing markers of oxidative damage .
2. Anticancer Mechanisms
Research indicates that this compound triggers apoptosis in various cancer cell lines. For instance, flow cytometry analysis revealed that treatment with this compound led to increased apoptotic cells in osteosarcoma models, with significant activation of caspases 3 and 9 . Additionally, it was found to induce G1 phase arrest in non-small cell lung cancer cells by upregulating tumor suppressor proteins such as p53 and p21Cip1 .
Table 1: Summary of Key Findings on this compound's Biological Activities
Toxicological Profile
This compound has been evaluated for its safety profile through acute toxicity assays. The results indicated that it is relatively safe at tested doses, with no significant adverse effects observed on vital organs during biochemical and histopathological examinations .
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for quantifying Bergapten concentrations in biological samples?
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely used for precise quantification due to their sensitivity and specificity. Researchers should validate these methods using calibration curves with pure this compound standards and include internal controls to account for matrix effects in biological samples (e.g., serum, tissue homogenates). Reproducibility can be enhanced by adhering to protocols from authoritative journals, such as detailed experimental sections in the Beilstein Journal of Organic Chemistry .
Q. What are the primary molecular mechanisms through which this compound exerts its anti-inflammatory effects in metabolic disorders?
this compound modulates signaling pathways such as PI3K/AKT, JNK/MAPK, and NF-κB, which are implicated in inflammatory responses. Methodologically, in vitro assays (e.g., Western blotting, ELISA) can quantify cytokine levels (e.g., TNF-α, IL-6) in cell lines treated with this compound, while in vivo studies in diabetic rodent models can validate these effects through histopathological analysis and gene expression profiling .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate this compound’s efficacy on bone density in diabetic osteoporosis models?
Experimental Design Considerations:
- Use streptozotocin (STZ)-induced diabetic mice or rats to mimic diabetes-related osteoporosis.
- Administer this compound at varying doses (e.g., 10–50 mg/kg) over 8–12 weeks, with control groups receiving vehicle or standard therapies (e.g., metformin).
- Measure outcomes via micro-CT scans for bone microstructure, serum biomarkers (e.g., osteocalcin, TRAP5b), and pathway-specific protein analysis (e.g., PI3K/AKT phosphorylation) .
- Address ethical guidelines by including sham-operated controls and minimizing animal distress.
Q. What strategies are effective in resolving contradictions between in vitro and in vivo data on this compound’s cytotoxicity?
- Pharmacokinetic Analysis : Compare this compound’s bioavailability and metabolism in cell cultures versus animal models using LC-MS to identify disparities in effective concentrations.
- Dose-Response Calibration : Optimize in vitro doses to reflect physiologically achievable levels observed in vivo.
- Combinatorial Models : Use 3D cell cultures or organ-on-a-chip systems to bridge the gap between monolayer cell assays and complex organisms .
Q. How should researchers approach the integration of multi-omics data to elucidate this compound’s polypharmacological effects?
- Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR) to identify pathway crosstalk.
- Apply bioinformatics tools (e.g., STRING for protein networks, KEGG for pathway enrichment) to map interactions between this compound-targeted pathways.
- Validate findings using CRISPR/Cas9 gene editing to knockout candidate genes (e.g., NF-κB subunits) in relevant cell lines .
Methodological & Data Analysis Questions
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?
- Use nonlinear regression models (e.g., log-dose response curves) to calculate EC₅₀ values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- For longitudinal data (e.g., bone density over time), employ mixed-effects models to account for individual variability .
Q. How can researchers ensure reproducibility in this compound-related pharmacological studies?
- Report detailed protocols for compound preparation (e.g., solvent, purity ≥98%), storage conditions, and batch-to-batch variability checks.
- Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management, including raw data deposition in repositories like Zenodo .
- Replicate key findings in independent labs using blinded experimental setups .
Q. Addressing Research Gaps
Q. What experimental approaches can elucidate this compound’s off-target effects in chronic disease models?
Properties
IUPAC Name |
4-methoxyfuro[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEBZHIAGXMEMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=O)OC2=CC3=C1C=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
Record name | 5-METHOXYPSORALEN | |
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DSSTOX Substance ID |
DTXSID1025560 | |
Record name | 5-Methoxypsoralen | |
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Molecular Weight |
216.19 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Grayish-white microcrystalline powder or yellow fluffy solid. (NTP, 1992), Grayish-white or yellow solid; [CAMEO] White powder; [MSDSonline], Solid | |
Record name | 5-METHOXYPSORALEN | |
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Record name | 5-Methoxypsoralen | |
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Record name | Bergapten | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 5 ug/mL, Practically insoluble in boiling water, Slightly soluble in glacial acetic acid, chloroform, benzene, warm phenol; soluble in absolute alcohol: 1 part in 60 | |
Record name | 5-METHOXYPSORALEN | |
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Record name | 5-Methoxypsoralen | |
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Impurities |
One preparation of 5-methoxypsoralen contained 7.3% of a dimethoxypsoralen isomer. | |
Record name | 5-Methoxypsoralen | |
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Color/Form |
Needles from alcohol | |
CAS No. |
484-20-8 | |
Record name | 5-METHOXYPSORALEN | |
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Record name | Bergapten | |
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Record name | 5-Methoxypsoralen | |
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Record name | 5-Methoxypsoralen | |
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Record name | 4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one | |
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Melting Point |
370 °F (sublimes) (NTP, 1992), 188 °C (sublimes), 188 °C | |
Record name | 5-METHOXYPSORALEN | |
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Record name | 5-Methoxypsoralen | |
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Record name | Bergapten | |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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